

Technical Guide: Predicted NMR Spectral Data of 3-(4-Methoxyphenyl)propionyl Chloride

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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)propionyl chloride

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This technical guide provides predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **3-(4-Methoxyphenyl)propionyl chloride**. Due to the limited availability of experimental spectra in public databases, the data presented herein is based on established NMR prediction principles and comparative analysis with structurally similar compounds, such as 3-(4-methoxyphenyl)propionic acid and its methyl ester. This document also outlines a comprehensive experimental protocol for the acquisition of NMR data for similar small organic molecules.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for **3-(4-Methoxyphenyl)propionyl chloride**. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Spectral Data for **3-(4-Methoxyphenyl)propionyl chloride**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Integration	Predicted Coupling Constant (J, Hz)	Assignment
~7.15	Doublet	2H	~8.5	Ar-H (ortho to OCH ₃)
~6.85	Doublet	2H	~8.5	Ar-H (meta to OCH ₃)
~3.80	Singlet	3H	-	OCH ₃
~3.20	Triplet	2H	~7.5	-CH ₂ -C(O)Cl
~2.95	Triplet	2H	~7.5	Ar-CH ₂ -

Table 2: Predicted ¹³C NMR Spectral Data for **3-(4-Methoxyphenyl)propionyl chloride**

Predicted Chemical Shift (δ , ppm)	Carbon Atom Assignment
~173	C=O (Acid Chloride)
~158	Ar-C (para to CH ₂ CH ₂ COCl)
~132	Ar-C (ipso to CH ₂ CH ₂ COCl)
~130	Ar-CH (ortho to OCH ₃)
~114	Ar-CH (meta to OCH ₃)
~55	OCH ₃
~45	-CH ₂ -C(O)Cl
~30	Ar-CH ₂ -

Experimental Protocol for NMR Data Acquisition

This section details a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like **3-(4-Methoxyphenyl)propionyl chloride**.

1. Sample Preparation:

- **Sample Purity:** Ensure the sample is of high purity to avoid spectral artifacts.
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte's signals. Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar compounds.
- **Concentration:**
 - For ^1H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
 - For ^{13}C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ^{13}C isotope.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
- **NMR Tube:** Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube and cap it securely.

2. NMR Spectrometer Setup:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300-600 MHz for ^1H) is recommended for better signal dispersion and resolution.
- **Tuning and Shimming:** Tune the probe to the appropriate nucleus (^1H or ^{13}C) and perform shimming to optimize the magnetic field homogeneity, which ensures sharp spectral lines.

3. Data Acquisition Parameters:

- **^1H NMR:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically sufficient.
 - **Spectral Width:** Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
- Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate.
- ^{13}C NMR:
 - Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity (e.g., zgpg30).
 - Spectral Width: A wider spectral width is needed compared to ^1H NMR (e.g., 0-220 ppm).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

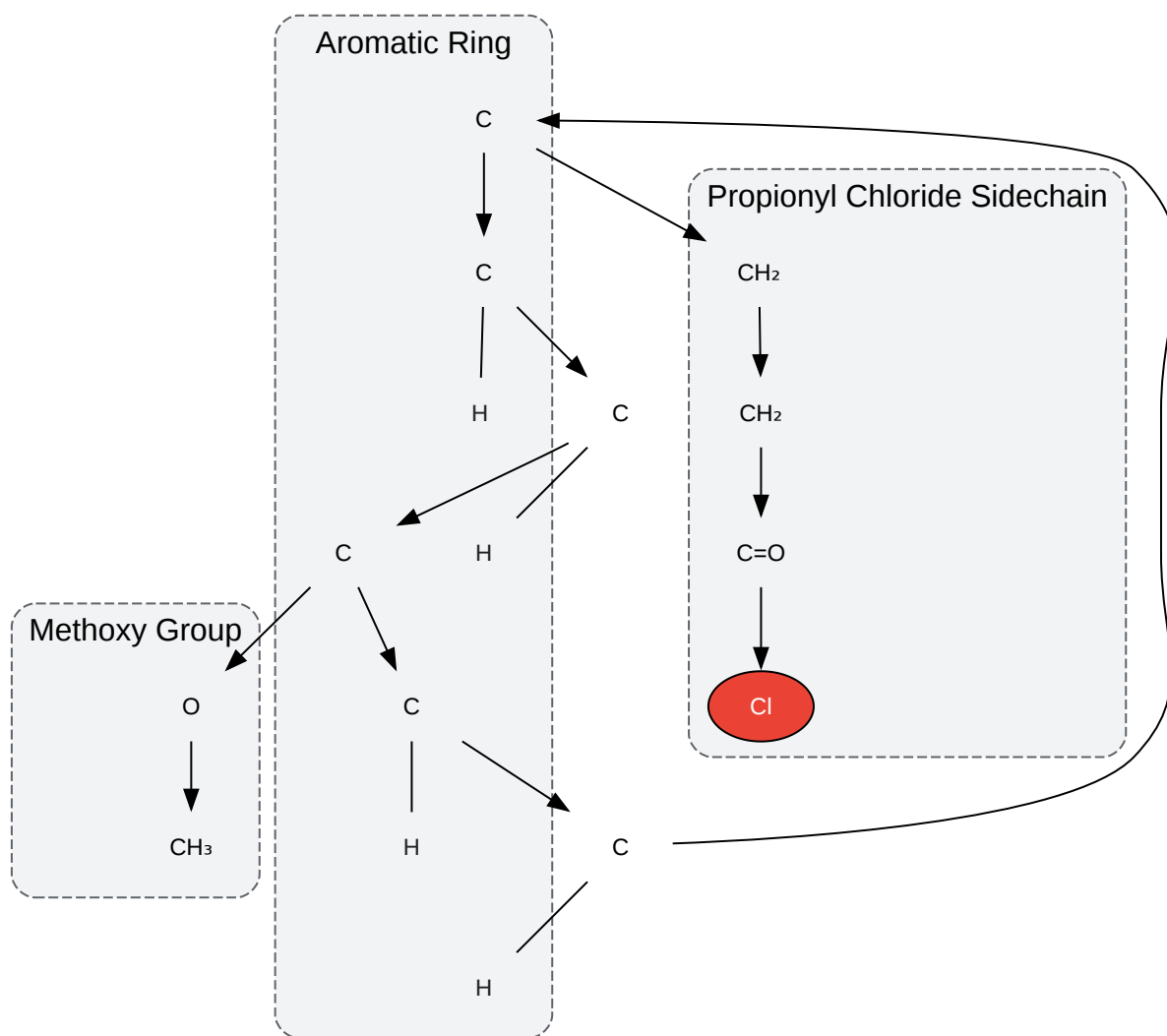
4. Data Processing:

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Correct the baseline to be flat.
- Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
- Integration: For ^1H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of **3-(4-Methoxyphenyl)propionyl chloride**, highlighting the key functional groups relevant to its NMR spectral characteristics.

Structure of 3-(4-Methoxyphenyl)propionyl Chloride



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Caption: Chemical structure of **3-(4-Methoxyphenyl)propionyl chloride**.

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